N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide
Description
N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide is a complex organic compound that features a piperidine ring, a phenylmethoxy group, and a cyclobutane carboxamide moiety
Properties
IUPAC Name |
N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(22-11-5-2-6-12-22)9-10-21-20(24)17-13-18(14-17)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLDOPCOWQVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC(=O)C2CC(C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates such as 3-oxo-3-(piperidin-1-yl)propanenitrile. This intermediate can be synthesized by reacting piperidine with cyanoacetic acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine and cyclobutane derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It might be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may play a crucial role in binding to these targets, while the cyclobutane carboxamide moiety could influence the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3-oxo-3-(piperidin-1-yl)propanenitrile: This compound shares the piperidine and oxo groups but lacks the cyclobutane and phenylmethoxy moieties.
N-(3-oxo-3-piperidin-1-ylpropyl)acetamide: Similar in structure but with an acetamide group instead of the cyclobutane carboxamide.
Uniqueness
N-(3-oxo-3-piperidin-1-ylpropyl)-3-phenylmethoxycyclobutane-1-carboxamide is unique due to its combination of a piperidine ring, a phenylmethoxy group, and a cyclobutane carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
